methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-phenylthiophene-2-carboxylate
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Overview
Description
METHYL 4-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a tetrahydroisoquinoline moiety, a sulfonyl group, and a thiophene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the tetrahydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) .
The sulfonylation can be achieved using sulfonyl chlorides under basic conditions, while the thiophene ring can be introduced via palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE can undergo a variety of chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
METHYL 4-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, including neurodegenerative disorders.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels, and the compound may modulate their activity through binding or other interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the sulfonyl and thiophene groups.
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the sulfonyl and thiophene modifications.
Methyl 4-phenylthiophene-2-carboxylate: Contains the thiophene and carboxylate groups but lacks the tetrahydroisoquinoline moiety.
Uniqueness
METHYL 4-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H19NO4S2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C21H19NO4S2/c1-26-21(23)19-20(18(14-27-19)16-8-3-2-4-9-16)28(24,25)22-12-11-15-7-5-6-10-17(15)13-22/h2-10,14H,11-13H2,1H3 |
InChI Key |
PHAYLWHNWWURBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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